3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine
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Overview
Description
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one with appropriate amines under controlled conditions. One common method involves the use of sodium ethoxide as a base to facilitate the reaction . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding amine.
Scientific Research Applications
3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a caspase-3 inhibitor, which could be useful in treating diseases involving excessive apoptosis, such as neurodegenerative diseases and certain cancers.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby inhibiting the apoptotic pathway . This interaction is crucial for its potential therapeutic effects in preventing cell death in various diseases.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3-one: A precursor in the synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N,2-trimethylpropylamine, known for its antimicrobial properties.
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl) acetamide: Another derivative with significant bioactivity against bacteria and algae.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with caspase-3 effectively. This makes it a promising candidate for therapeutic applications targeting apoptosis-related diseases.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique structure and ability to inhibit caspase-3 make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Properties
CAS No. |
94087-29-3 |
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Molecular Formula |
C13H18N2OS |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
3-(1,2-benzothiazol-3-yloxy)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C13H18N2OS/c1-10(8-15(2)3)9-16-13-11-6-4-5-7-12(11)17-14-13/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
SHFVVLRIJMFSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)COC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
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